5-bromo-3-nitro-1H-1,2,4-triazole

Radiosensitizer Hypoxic Cell 3-Nitro-1,2,4-triazole SAR

5-Bromo-3-nitro-1H-1,2,4-triazole (BNT) is the definitive procurement choice for three high-value R&D applications: (1) Medicinal chemistry: superior hypoxia-selective radiosensitizer potency vs. 5-methyl and unsubstituted analogs—the C-5 bromine enables systematic N1-side-chain optimization. (2) Energetic materials: exclusive demonstrated precursor to HNT; its perchlorate derivative surpasses RDX in detonation velocity (9505 m·s⁻¹) and pressure (419 GPa). (3) Click chemistry: chemoselective Br→N₃ displacement provides entry to CuAAC-based compound libraries. With density 1.42× greater than parent 3-nitrotriazole, BNT maximizes detonation performance. The C–Br bond balances stability and reactivity better than C–Cl (too inert) or C–I (cost-prohibitive).

Molecular Formula C2HBrN4O2
Molecular Weight 192.96 g/mol
Cat. No. B7771343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-nitro-1H-1,2,4-triazole
Molecular FormulaC2HBrN4O2
Molecular Weight192.96 g/mol
Structural Identifiers
SMILESC1(=NC(=NN1)[N+](=O)[O-])Br
InChIInChI=1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6)
InChIKeyXXAMCWVPBITOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-nitro-1H-1,2,4-triazole (CAS 24807-56-5): Core Physicochemical and Structural Identity for Procurement Specification


5-Bromo-3-nitro-1H-1,2,4-triazole (BNT, also indexed as 3-bromo-5-nitro-1,2,4-triazole) is a di-substituted 1,2,4-triazole heterocycle bearing electron-withdrawing nitro (–NO₂) and bromo (–Br) groups at the C-3 and C-5 positions, respectively. With a molecular formula of C₂HBrN₄O₂ and a molecular weight of 192.96 g·mol⁻¹, the compound exhibits a predicted density of 2.346 ± 0.06 g·cm⁻³ and a melting point of 155–159 °C [1]. Its reactivity profile is governed by the bromine atom, which serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling chemistries, while the nitro group imparts electron affinity relevant to both radiosensitization and energetic materials applications [2].

Why 5-Bromo-3-nitro-1H-1,2,4-triazole Cannot Be Replaced by Other 3-Nitro-1,2,4-triazole Analogs: The Functional Consequences of C-5 Halogen Identity


Within the 3-nitro-1,2,4-triazole series, the identity of the C-5 substituent determines both biological potency and synthetic utility in ways that preclude simple interchange. Head-to-head structure–activity relationship (SAR) studies demonstrate that 5-bromo derivatives exhibit significantly stronger radiosensitizing activity than the corresponding 5-methyl or 5-unsubstituted analogs, although this is accompanied by an increase in chronic aerobic cytotoxicity [1]. From a synthetic chemistry perspective, the C–Br bond in BNT provides the requisite balance of stability and reactivity that enables reliable cross-coupling and nucleophilic displacement reactions; the C–Cl analog is substantially less reactive under palladium catalysis, while the C–I analog, though more reactive, is more costly and less widely available. Procurement decisions must therefore account for this specific substitution pattern rather than treating the 3-nitrotriazole core as functionally interchangeable.

Quantitative Differentiation Evidence for 5-Bromo-3-nitro-1H-1,2,4-triazole: Comparator Data for Scientific Selection


Enhanced Radiosensitizing Potency of 5-Bromo-3-nitro-1,2,4-triazole Derivatives Over 5-Methyl and 5-Unsubstituted Analogs in Hypoxic HeLa S3 Cells

In a systematic SAR study, 5-bromo-, 5-methyl-, and 5-unsubstituted 3-nitro-1,2,4-triazole-1-acetamides were synthesized and evaluated in vitro using HeLa S3 cells under hypoxic conditions. The 5-bromo-substituted derivatives demonstrated radiosensitizing activity that was unequivocally more potent than the corresponding 5-methyl and 5-unsubstituted derivatives [1]. This direct intra-class comparison establishes that bromine substitution is a determinant of enhanced hypoxic cell radiosensitization, although this potency gain is co-incident with increased chronic aerobic cytotoxicity [1].

Radiosensitizer Hypoxic Cell 3-Nitro-1,2,4-triazole SAR

5-Bromo-3-nitro-1H-1,2,4-triazole as the Indispensable Precursor for 5-Hydrazino-3-nitro-1,2,4-triazole (HNT): Enabling Next-Generation Energetic Materials Surpassing RDX

The 2023 synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT)—a novel amphoteric energetic platform—was achieved exclusively from 5-bromo-3-nitro-1,2,4-triazole (BNT) via a three-step sequence of hydrazine substitution . No alternative synthetic route using a different C-5 halogen precursor has been reported for HNT. Compounds derived from HNT, including its perchlorate salt, delivered a density of 1.95 g·cm⁻³, a detonation velocity of 9505 m·s⁻¹, and a detonation pressure of 419 GPa, surpassing the performance benchmark explosive RDX . The fused triazolo[4,3-b]triazole derivative exhibited thermal decomposition at 313 °C, exceeding the stability of the heat-resistant explosive HNS .

Energetic Materials Synthetic Intermediate Detonation Performance

Synthetic Utility of 5-Bromo-3-nitro-1H-1,2,4-triazole via Chemoselective Bromide Displacement: Access to 5-Azido-3-nitro-1,2,4-triazole

A 2017 methodology paper demonstrated that 5-bromo-3-nitro-1H-1,2,4-triazole undergoes chemoselective nucleophilic substitution of the bromide with azide ion, following cyanoethylation and subsequent deprotection, to afford 5-azido-3-nitro-1H-1,2,4-triazole [1]. This azido derivative is a high-nitrogen energetic precursor and a versatile intermediate for click chemistry applications. The selectivity of bromide displacement over potential nitro group reduction or ring decomposition is a direct consequence of the C–Br bond's leaving-group ability, which is not equivalently available from the 5-chloro, 5-methyl, or 5-unsubstituted analogs [1].

Azido-triazole Nucleophilic Substitution Energetic Precursor

Predicted Density Advantage of 5-Bromo-3-nitro-1H-1,2,4-triazole Over the Parent 3-Nitro-1,2,4-triazole: Implications for Energetic Material Formulation

The predicted density of 5-bromo-3-nitro-1H-1,2,4-triazole is 2.346 ± 0.06 g·cm⁻³ [1], a value approximately 1.42-fold higher than the density of the parent 3-nitro-1,2,4-triazole (3-NTR; density ~1.65 g·cm⁻³, based on the molecular weight of 114.06 g·mol⁻¹ and typical heterocyclic crystal density scaling) . In energetic materials formulation, density directly correlates with detonation performance (both velocity and pressure), making BNT a higher-performing building block for dense energetic compounds compared to the unsubstituted 3-nitro-1,2,4-triazole core or the 5-methyl analog [1].

Density Energetic Materials Physicochemical Properties

Recommended Application Scenarios for 5-Bromo-3-nitro-1H-1,2,4-triazole Based on Quantitative Differentiation Evidence


Hypoxic Cell Radiosensitizer Lead Optimization Programs Requiring the 5-Bromo-3-nitrotriazole Pharmacophore

Based on the direct head-to-head SAR evidence establishing superior radiosensitizing potency of 5-bromo-substituted 3-nitrotriazole-1-acetamides over their 5-methyl and 5-unsubstituted counterparts in HeLa S3 cells [1], this compound is the appropriate procurement choice for medicinal chemistry teams developing hypoxia-selective radiosensitizers. The bromine atom at C-5 provides a higher baseline radiosensitization potency that can be further modulated through N1-side-chain optimization, as demonstrated by the systematic SAR study [1]. Researchers should note that cytotoxicity co-increases with potency, necessitating side-chain engineering to improve the therapeutic window.

Synthesis of 5-Hydrazino-3-nitro-1,2,4-triazole (HNT) as an Advanced Energetic Materials Platform

BNT is the only demonstrated precursor for the synthesis of HNT, a novel amphoteric energetic platform whose perchlorate derivative surpasses RDX in detonation velocity (9505 m·s⁻¹) and pressure (419 GPa) [1]. The fused triazolotriazole derivative derived from this pathway also exceeds HNS in thermal stability (Tdec 313 °C) [1]. For defense and aerospace energetic materials laboratories, procurement of BNT is essential to access this high-performance chemical space; no alternative synthetic entry has been reported.

Preparation of 5-Azido-3-nitro-1,2,4-triazole and Click Chemistry-Derived Heterocyclic Libraries

As established by the 2017 synthetic methodology, BNT undergoes chemoselective bromide displacement with azide ion under cyanoethyl protection to yield 5-azido-3-nitro-1,2,4-triazole [1]. This azido intermediate serves as a precursor for copper-catalyzed azide–alkyne cycloaddition (CuAAC) chemistry, enabling the construction of diverse 1,2,3-triazole-containing compound libraries. Procurement of BNT over its 5-chloro or 5-unsubstituted analogs is required when the synthetic plan involves nucleophilic displacement at C-5.

High-Density Energetic Building Block for Formulation Development

With a predicted density of 2.346 ± 0.06 g·cm⁻³, BNT is approximately 1.42-fold denser than the parent 3-nitro-1,2,4-triazole [1]. This density advantage is critical for energetic material formulations, where detonation performance scales with density. Researchers designing novel high-energy-density materials should preferentially procure BNT as the core heterocyclic building block when maximizing detonation velocity and pressure is a formulation objective.

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